molecular formula C22H26ClN3O2 B12127610 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide

Cat. No.: B12127610
M. Wt: 399.9 g/mol
InChI Key: FDWGSNHJQLCNMD-UHFFFAOYSA-N
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Description

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide is a complex organic compound with a unique structure that includes a quinazolinone core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide typically involves multiple steps One common method starts with the preparation of the quinazolinone core, which is then functionalized with a chlorophenyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and chlorophenyl-containing molecules. Examples are:

Uniqueness

What sets N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide apart is its specific combination of functional groups, which confer unique properties such as enhanced stability, specific biological activity, and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-propylpentanamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-5-15(6-4-2)21(28)26-22-24-13-18-19(25-22)11-16(12-20(18)27)14-7-9-17(23)10-8-14/h7-10,13,15-16H,3-6,11-12H2,1-2H3,(H,24,25,26,28)

InChI Key

FDWGSNHJQLCNMD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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